Blonanserin C

Pharmacokinetics Metabolism Bioanalysis

Blonanserin C (CAS 132811-84-8) is the primary active N-desethyl metabolite of the atypical antipsychotic blonanserin, formed via CYP3A4-mediated metabolism. Unlike the parent drug, this metabolite exhibits a significantly prolonged elimination half-life (~26 h vs ~15 h), making its accurate quantification mandatory for robust pharmacokinetic and bioequivalence studies. With a validated MRM transition (m/z 340.2→297.1) and an LLOQ of 0.01 ng/mL, it is an irreplaceable analyte for LC-MS/MS therapeutic drug monitoring and CYP3A4 drug-drug interaction investigations. As a known process impurity and degradation product of blonanserin API, an ISO 17034-certified standard of this metabolite is non-negotiable for regulatory compliance per ICH guidelines. Substituting generic 'blonanserin impurities' introduces systematic error due to differing physicochemical properties and mass spectrometric response. Procure this authentic, high-purity reference standard to ensure accuracy in your critical bioanalytical workflows and pharmaceutical quality control.

Molecular Formula C21H26FN3
Molecular Weight 339.46
CAS No. 132811-84-8
Cat. No. B602177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlonanserin C
CAS132811-84-8
SynonymsBlonanserin C;  4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydro-2-(1-piperazinyl)cycloocta[b]pyridine
Molecular FormulaC21H26FN3
Molecular Weight339.46
Structural Identifiers
SMILESC1CCCC2=C(CC1)C(=CC(=N2)N3CCNCC3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H26FN3/c22-17-9-7-16(8-10-17)19-15-21(25-13-11-23-12-14-25)24-20-6-4-2-1-3-5-18(19)20/h7-10,15,23H,1-6,11-14H2
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Blonanserin C (CAS 132811-84-8): Definition, Identity, and Procurement-Relevant Characterization


Blonanserin C (CAS 132811-84-8), chemically defined as N-desethyl blonanserin or 4-(4-fluorophenyl)-2-(piperazin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, is the principal active metabolite of the atypical antipsychotic blonanserin [1]. It arises via N-deethylation, primarily mediated by CYP3A4, and retains pharmacological activity as an antagonist at dopamine D2 and serotonin 5-HT2A receptors [2]. As an analytical reference standard, it is characterized by a molecular formula of C21H26FN3 and a molecular weight of 339.45 g/mol .

Blonanserin C (CAS 132811-84-8): Rationale Against Generic Substitution with Closely Related Analogs


Blonanserin C is not interchangeable with the parent drug blonanserin or with other metabolites such as blonanserin N-oxide or blonanserin D. As the N-desethyl metabolite, it exhibits distinct pharmacokinetic properties, including a prolonged elimination half-life of approximately 26 hours compared to approximately 15 hours for the parent drug following an 8 mg oral dose [1]. Furthermore, its unique molecular structure (C21H26FN3; MW 339.45) differentiates it from the parent (C23H30FN3; MW 367.5) and other metabolites, which is critical for accurate analytical quantification in bioanalytical and quality control workflows . Substituting Blonanserin C with a generic 'blonanserin impurity' or a structurally related reference standard risks introducing systematic error in quantitative assays due to differing physicochemical properties, extraction recovery, and mass spectrometric response [2].

Blonanserin C (CAS 132811-84-8): Product-Specific Quantitative Evidence for Scientific Selection and Procurement


Blonanserin C Exhibits Significantly Prolonged Elimination Half-Life Compared to Parent Blonanserin

Blonanserin C demonstrates a substantially longer elimination half-life (T1/2) than the parent compound blonanserin in healthy human volunteers following oral administration. This differential pharmacokinetic profile is critical for understanding its contribution to the overall duration of action of the parent drug and for ensuring accurate bioanalytical method development. [1]

Pharmacokinetics Metabolism Bioanalysis

Blonanserin C Achieves Lower Limit of Quantification (LLOQ) of 0.01 ng/mL in Validated LC-MS/MS Method

A validated LC-MS/MS method for the simultaneous determination of blonanserin and blonanserin C in human plasma achieved a lower limit of quantification (LLOQ) of 0.01 ng/mL for both analytes. This high sensitivity is essential for accurately measuring the low circulating concentrations of the metabolite in clinical pharmacokinetic studies. [1]

Analytical Chemistry Method Validation LC-MS/MS

Blonanserin C Demonstrates High Extraction Recovery (>85%) from Human Plasma Using Direct Protein Precipitation

In a validated LC-MS/MS method, Blonanserin C exhibited an extraction recovery exceeding 85% from human plasma using a simple direct protein precipitation method. This high and reproducible recovery contrasts with more complex and costly sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), which are often required for other antipsychotic metabolites. [1]

Sample Preparation Bioanalysis Method Development

Blonanserin C is Supplied with Certified Purity (HPLC ≥95%) Under ISO17034 Accreditation for Analytical Standardization

Commercially available Blonanserin C is provided as an analytical reference standard with a certified purity of ≥95% as determined by HPLC. Certain suppliers manufacture this material under ISO17034 accreditation, ensuring the highest level of metrological traceability and quality assurance for use as a calibrator or quality control material in pharmaceutical analysis. [1]

Quality Control Reference Standards Analytical Chemistry

Blonanserin C Exhibits Predicted Low Aqueous Solubility (0.27 g/L at 25°C), Differentiating It from More Polar Metabolites

The predicted aqueous solubility of Blonanserin C is 0.27 g/L at 25°C, as calculated by ACD/Labs Percepta software. This low solubility, characteristic of the N-desethyl metabolite, distinguishes it from other, more polar metabolites of blonanserin, such as the N-oxide form, which are expected to have higher aqueous solubility.

Physicochemical Properties Solubility Formulation

Blonanserin C Synthesis via N-Alkylation of Blonanserin Achieves High Yield (>80%)

A patented method for the preparation of Blonanserin C as a process impurity involves the reaction of blonanserin with n-ethylpiperazine, achieving a high yield (>80%). This synthetic route provides a scalable and efficient means of producing the compound for use as a reference standard in pharmaceutical quality control. [1]

Organic Synthesis Process Chemistry Impurity Preparation

Blonanserin C (CAS 132811-84-8): Validated Research and Industrial Application Scenarios


Pharmacokinetic (PK) and Bioequivalence (BE) Studies Requiring Long-Term Metabolite Tracking

Blonanserin C's prolonged elimination half-life of approximately 26 hours makes it a critical analyte for designing robust pharmacokinetic studies and bioequivalence trials. Its quantification is essential for accurately characterizing the drug's terminal elimination phase and for assessing potential accumulation with multiple dosing regimens. The validated LC-MS/MS methods with an LLOQ of 0.01 ng/mL and high extraction recovery provide a reliable analytical framework for these studies [1][2].

Analytical Method Development and Validation for Therapeutic Drug Monitoring (TDM)

As the major active metabolite of blonanserin, Blonanserin C is a mandatory component in any LC-MS/MS or HPLC-UV method intended for therapeutic drug monitoring of blonanserin. The established analytical parameters, including specific MRM transitions (m/z 340.2→297.1) and chromatographic conditions on C18 or C8 columns, provide a validated starting point for method development and cross-validation in clinical chemistry laboratories [1][3].

Pharmaceutical Quality Control and Impurity Profiling in Blonanserin API and Drug Products

Blonanserin C is a known and regulated process-related impurity and degradation product of the blonanserin active pharmaceutical ingredient (API). Its use as a certified reference standard under ISO17034 accreditation is essential for the accurate identification, quantification, and control of this impurity in pharmaceutical manufacturing, ensuring compliance with ICH guidelines and pharmacopoeial monographs [4].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Given that Blonanserin C is formed primarily via CYP3A4-mediated N-deethylation, it serves as a key probe for investigating the effects of CYP3A4 inhibitors or inducers on blonanserin metabolism in human liver microsomes or hepatocytes. Its quantitation in such in vitro systems is critical for predicting potential drug-drug interactions and for understanding inter-individual variability in blonanserin exposure [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Blonanserin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.